

Unveiling the Bioactive Potential of Cedrelopsis grevei: A Comparative Meta-analysis

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the diverse bioactive properties of Cedrelopsis grevei, a medicinal plant indigenous to Madagascar. This document synthesizes experimental data on its cytotoxic, antimicrobial, antioxidant, anti-inflammatory, antimalarial, and vasodilatory activities, offering a comparative overview of its therapeutic potential.

Cedrelopsis grevei has a rich history in traditional Malagasy medicine for treating a variety of ailments, including fever, malaria, and inflammatory disorders.[1] Modern scientific investigations, detailed herein, have begun to validate these traditional uses, revealing a complex phytochemical profile responsible for a spectrum of pharmacological activities. This guide collates quantitative data from multiple studies to facilitate a clear comparison of its efficacy across different biological assays.

Comparative Analysis of Bioactivities

The following tables summarize the key quantitative findings from various studies on the bioactivity of Cedrelopsis grevei extracts and its isolated compounds.

Table 1: Cytotoxic Activity



Plant Part/Compoun d	Cell Line	IC50 (μg/mL)	Exposure Time (h)	Reference
Essential Oil (Bark)	A549 (Human Lung Carcinoma)	45.3 ± 2.1	72	[2]
Essential Oil (Bark)	CaCo-2 (Human Colorectal Adenocarcinoma)	68.7 ± 3.5	72	[2]
Essential Oil (Leaves)	MCF-7 (Human Breast Adenocarcinoma)	21.5	Not Specified	[3]
β-Eudesmol	HL-60 (Human Promyelocytic Leukemia)	~20	48	[1]
α-Eudesmol	HepG2 (Human Hepatocellular Carcinoma)	9.71	24	[4]
β-Eudesmol	HepG2 (Human Hepatocellular Carcinoma)	24.57 ± 2.75	24	[4][5]
y-Eudesmol	HepG2 (Human Hepatocellular Carcinoma)	9.50	24	[4]

Table 2: Antimicrobial Activity



Plant Part	Microorganism	MIC (mg/mL)	Reference
Essential Oil (Bark)	Staphylococcus aureus	0.47	[2]
Essential Oil (Bark)	Staphylococcus epidermidis	0.47	[2]
Essential Oil (Bark)	Pseudomonas aeruginosa	>1.90	[2]
Essential Oil (Bark)	Candida albicans	>1.90	[2]
Polar Fraction (Bark EO)	Pseudomonas aeruginosa	Not Specified	[2]
Polar Fraction (Bark EO)	Candida albicans	Not Specified	[2]

Table 3: Antioxidant Activity

Plant Part/Extract	Assay	IC50 (μg/mL)	Reference
Essential Oil (Leaves)	DPPH	>1000	[3]
Essential Oil (Leaves)	ABTS	110	[3]
Methanolic Extract (Leaves)	DPPH	<225	[6]

Table 4: Anti-inflammatory and Antimalarial Activity

Plant Part	Bioactivity	IC50 (µg/mL)	Target	Reference
Essential Oil (Leaves)	Anti- inflammatory	21.33	Not Specified	[3]
Essential Oil (Leaves)	Antimalarial	17.5	Plasmodium falciparum	[3]

Experimental Methodologies



A detailed understanding of the experimental protocols is crucial for the interpretation and comparison of the presented data.

Table 5: Cytotoxicity Assay Protocols

Parameter	Description
Cell Lines	Human cancer cell lines including A549 (lung), CaCo-2 (colorectal), MCF-7 (breast), HL-60 (leukemia), and HepG2 (liver).
Treatment	Cells were treated with varying concentrations of Cedrelopsis grevei essential oil or its isolated compounds (e.g., β -eudesmol).
Assay	Cell viability was typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Incubation	Cells were incubated with the test substances for periods ranging from 24 to 72 hours.
Data Analysis	The concentration required to inhibit 50% of cell growth (IC50) was calculated from doseresponse curves.

Table 6: Antimicrobial Assay Protocol



Parameter	Description
Method	The minimum inhibitory concentration (MIC) was determined using a broth microdilution method.
Microorganisms	A panel of pathogenic bacteria and fungi were used, including Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa, and Candida albicans.
Procedure	Serial dilutions of the essential oil were incubated with a standardized inoculum of the microorganisms.
Endpoint	The MIC was defined as the lowest concentration of the essential oil that completely inhibited visible growth.

Table 7: Antioxidant Assay Protocols

Parameter	Description
DPPH Assay	This assay measures the free radical scavenging capacity of the extracts. The discoloration of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is measured spectrophotometrically.
ABTS Assay	The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay also measures the free radical scavenging ability. The reduction of the ABTS radical cation is monitored spectrophotometrically.
Data Analysis	The IC50 value, representing the concentration of the extract that scavenges 50% of the free radicals, is calculated.

Signaling Pathways and Mechanisms of Action





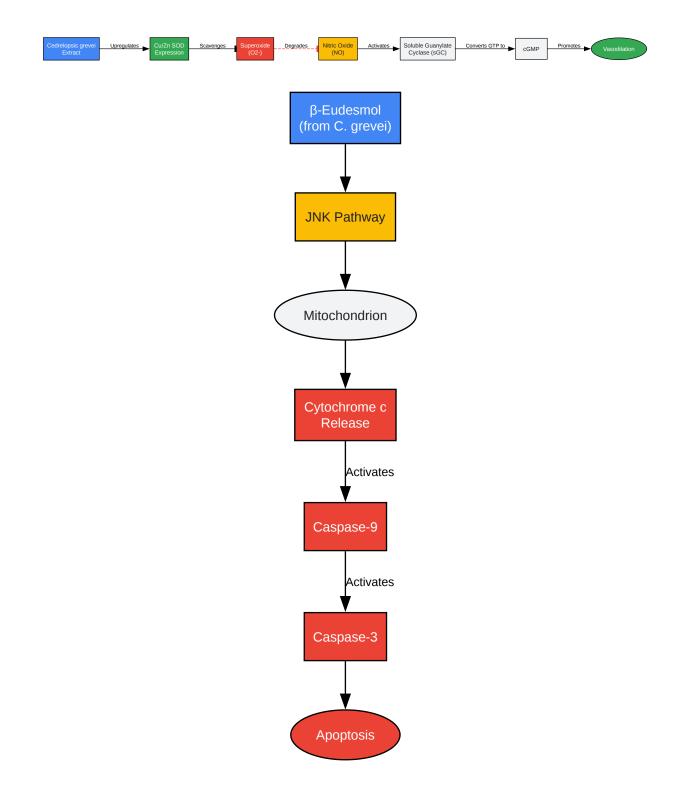


The bioactive effects of Cedrelopsis grevei are underpinned by its interaction with various cellular signaling pathways.

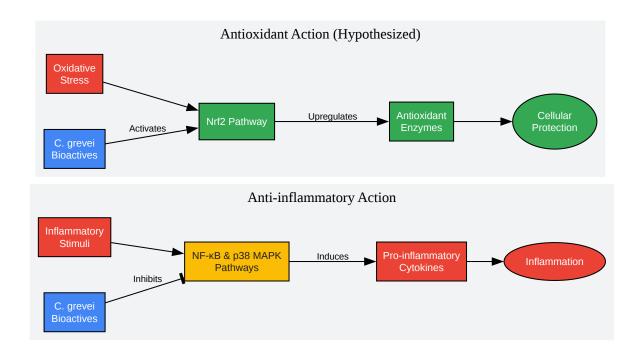
Vasodilatory Effects

Studies have shown that extracts from Cedrelopsis grevei can induce vasodilation, a key factor in regulating blood pressure. This effect is, at least in part, mediated through the nitric oxide (NO) signaling pathway. The extract has been observed to enhance the expression of Copper/Zinc Superoxide Dismutase (Cu/Zn SOD), an important antioxidant enzyme that protects NO from degradation by superoxide radicals, thereby increasing its bioavailability and promoting vasodilation.









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